molecular formula C20H15N3O3S B4399046 1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4399046
M. Wt: 377.4 g/mol
InChI Key: BUWXZXLHCONMBX-UHFFFAOYSA-N
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Description

1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxo group, a phenylethyl group, a thiazolyl group, and an isoindole carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.

    Introduction of the Thiazole Group: This step may involve the reaction of the isoindole intermediate with thiazole derivatives under specific conditions.

    Attachment of the Phenylethyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.

    Oxidation and Functional Group Modifications: Final steps may include oxidation reactions to introduce the dioxo groups and other functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form oxides or peroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the thiazole group.

    N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the dioxo and phenylethyl groups.

Uniqueness

1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-12(13-5-3-2-4-6-13)23-18(25)15-8-7-14(11-16(15)19(23)26)17(24)22-20-21-9-10-27-20/h2-12H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXZXLHCONMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
1,3-dioxo-2-(1-phenylethyl)-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

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